molecular formula C13H14F3NO3 B13521992 tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate

tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate

Cat. No.: B13521992
M. Wt: 289.25 g/mol
InChI Key: AQEYTYMEQWCEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate: is a chemical compound with the following properties:

  • It is also known by other names, including tert-butyl (2,2,2-trifluoroacetyl)carbamate .
  • The compound’s structure consists of a tert-butyl group attached to a carbamate moiety, which in turn contains a trifluoroacetyl group and a phenyl ring.
  • Properties

    Molecular Formula

    C13H14F3NO3

    Molecular Weight

    289.25 g/mol

    IUPAC Name

    tert-butyl N-[2-(2,2,2-trifluoroacetyl)phenyl]carbamate

    InChI

    InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-9-7-5-4-6-8(9)10(18)13(14,15)16/h4-7H,1-3H3,(H,17,19)

    InChI Key

    AQEYTYMEQWCEBE-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)C(F)(F)F

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains unclear.
    • Further research is needed to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • Unfortunately, detailed information on similar compounds is scarce.
    • researchers can explore related carbamates and trifluoroacetyl derivatives.

    Biological Activity

    Tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate, also known as tert-butyl (2,2,2-trifluoroacetyl)carbamate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a trifluoroacetyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts.

    Chemical Structure

    The compound consists of a tert-butyl group linked to a carbamate moiety, which is further attached to a phenyl ring substituted with a trifluoroacetyl group. This unique structure contributes to its biological activity and interaction with biological targets.

    Biological Activity Overview

    The biological activity of this compound has been explored in various studies, particularly focusing on its role as an inhibitor in different enzymatic pathways and its potential therapeutic applications.

    Anticancer Properties

    Recent studies have indicated that compounds containing trifluoroacetyl groups exhibit enhanced anticancer activity. For instance, the incorporation of trifluoroacetyl moieties has been linked to improved potency against cancer cell lines by affecting tubulin polymerization and histone deacetylase (HDAC) inhibition.

    CompoundIC50 (µM)Target
    TR18718-207Tubulin polymerization
    6g40-75HDAC inhibition

    These results suggest that this compound may possess similar properties, warranting further investigation into its anticancer mechanisms.

    The mechanisms through which this compound exerts its biological effects include:

    • Inhibition of Enzymatic Activity : The presence of the trifluoroacetyl group enhances interactions with key enzymes involved in cancer progression.
    • Modulation of Protein Interactions : The compound may alter protein conformations or interactions, impacting pathways critical for cell survival and proliferation.

    Case Studies

    A significant case study involved the synthesis and evaluation of related carbamates where it was found that modifications at the phenolic position significantly influenced biological activity. In particular, compounds with trifluoroacetyl substitutions showed promising results in inhibiting cancer cell growth and modulating histone acetylation levels.

    Example Study

    In a study examining various carbamates:

    • Synthesis : this compound was synthesized using standard carbamate formation techniques.
    • Evaluation : The compound was tested against several cancer cell lines, revealing an IC50 value indicative of moderate to high potency.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.